![molecular formula C19H23N5O B5424914 1-Methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine](/img/structure/B5424914.png)
1-Methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of 1-Methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may employ green chemistry principles to minimize environmental impact and enhance sustainability .
Análisis De Reacciones Químicas
1-Methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-Methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biological pathways involved in cell proliferation, apoptosis, and inflammation . Molecular docking studies have shown that the compound can bind to the active sites of target proteins, thereby exerting its biological effects .
Comparación Con Compuestos Similares
1-Methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Substituted-pyrazolo[3,4-d]pyrimidines: These compounds have similar core structures but differ in their substituents, leading to variations in their biological activities
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These derivatives have additional fused rings, which can enhance their binding affinity and specificity for certain targets.
Thioglycoside derivatives: These compounds feature thioglycoside groups, which can improve their solubility and bioavailability.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications .
Propiedades
IUPAC Name |
1-methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-3-7-17-21-18-16(10-20-23(18)2)19(22-17)24-11-15(12-24)25-13-14-8-5-4-6-9-14/h4-6,8-10,15H,3,7,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLACFGNOJAJFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(2-nitrophenyl)vinyl]-4-quinolinyl acetate](/img/structure/B5424839.png)
![(1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate](/img/structure/B5424857.png)
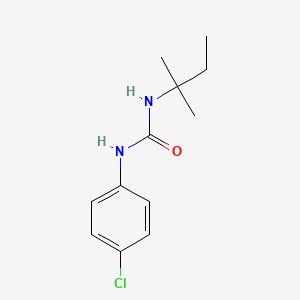
![2-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]acetic acid](/img/structure/B5424870.png)
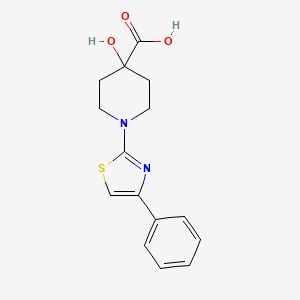
![2-{[4-(3-methoxypyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5424883.png)
![4-[(4-cyclohexylpiperazin-1-yl)methyl]-6-methoxy-2H-chromen-2-one](/img/structure/B5424889.png)
![1,3-DIMETHYL-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5424902.png)
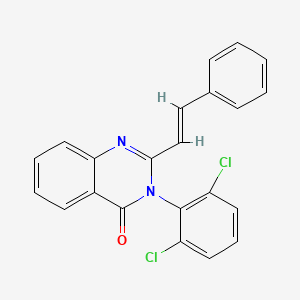
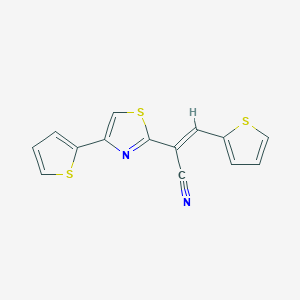
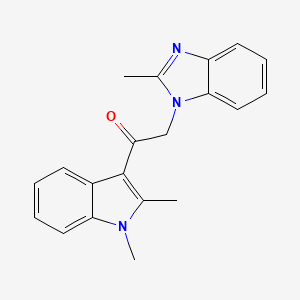
![4-(4-ethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5424932.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5424938.png)
![N-[3-hydroxy-1-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B5424949.png)
